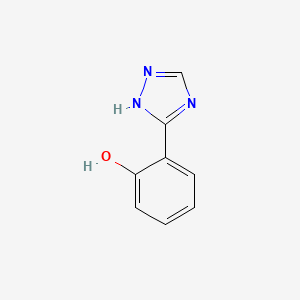
3-(2-hidroxifenil)-1,2,4-triazol
Descripción general
Descripción
2-(4H-1,2,4-Triazol-3-yl)phenol is a chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .
Molecular Structure Analysis
The molecular structure of 2-(4H-1,2,4-triazol-3-yl)phenol consists of a phenol group attached to a 1,2,4-triazole ring . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .Aplicaciones Científicas De Investigación
Síntesis de Derivados
Los compuestos triazólicos son conocidos por su versatilidad en la síntesis química. "3-(2-hidroxifenil)-1,2,4-triazol" se puede utilizar como precursor o intermedio en la síntesis de diversos derivados. Estos derivados pueden poseer una amplia gama de actividades biológicas, lo que los hace valiosos en la investigación y el desarrollo farmacéutico .
Investigación Anticancerígena
Los derivados del triazol han mostrado potencial en la investigación anticancerígena. La porción del triazol puede modificarse para dirigirse a diferentes tipos de células cancerosas, y los investigadores explotan varias posiciones en el anillo del triazol para sintetizar compuestos con efectos anticancerígenos .
Descubrimiento de Fármacos
La estructura única de los triazoles, incluido "this compound", los hace adecuados para los esfuerzos de descubrimiento de fármacos. Se pueden utilizar para crear nuevos medicamentos con propiedades farmacológicas específicas, como mayor potencia o selectividad .
Síntesis Orgánica
En química orgánica, los triazoles se utilizan como bloques de construcción para la construcción de moléculas complejas. Su presencia en un compuesto puede influir en la reactividad y la estabilidad de otros grupos funcionales, facilitando la creación de nuevos compuestos orgánicos .
Química de Polímeros
Los triazoles se pueden incorporar a los polímeros para mejorar sus propiedades. Por ejemplo, pueden mejorar la estabilidad térmica o agregar funcionalidades específicas que son útiles en la ciencia de los materiales .
Química Supramolecular
El anillo del triazol puede participar en interacciones supramoleculares debido a su capacidad para formar puentes de hidrógeno. Esto hace que "this compound" sea un candidato para diseñar ensamblajes supramoleculares con propiedades específicas .
Bioconjugación y Biología Química
Los triazoles se utilizan a menudo en estrategias de bioconjugación para unir biomoléculas a varias superficies o entre sí. Esta aplicación es crucial en biología química para estudiar procesos biológicos a nivel molecular .
Imágenes de Fluorescencia
Algunos derivados del triazol exhiben fluorescencia, que se puede utilizar en técnicas de imagen. Al unir "this compound" a biomoléculas o materiales, los investigadores pueden rastrear y visualizar eventos biológicos en tiempo real .
Direcciones Futuras
The future directions for research on 2-(4H-1,2,4-triazol-3-yl)phenol and similar compounds could include further studies on their synthesis, structure, and biological activities . There is also potential for these compounds to be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-3-yl)phenol are enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .
Mode of Action
The compound interacts with its targets through a process of molecular hybridization . This involves integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of these antimycobacterial agents .
Biochemical Pathways
The affected biochemical pathway is the shikimate pathway, which is pivotal in the biosynthesis of aromatic compounds . The compound acts as a dual inhibitor, affecting both dehydroquinase and shikimate kinase enzymes . This results in the disruption of the shikimate pathway, thereby inhibiting the synthesis of essential aromatic compounds in the target organisms .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . The synthesized compounds exhibited promising activity against H37Rv strains of Mycobacterium tuberculosis . Some of the evaluated compounds exhibit minimum inhibitory concentration (MIC) values less than 1 μg/ml , indicating their potential as potent antimycobacterial agents.
Análisis Bioquímico
Biochemical Properties
2-(4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the shikimate pathway, such as dehydroquinase and shikimate kinase . These interactions are crucial as they can inhibit the growth of certain bacteria, making 2-(4H-1,2,4-triazol-3-yl)phenol a potential antimicrobial agent.
Cellular Effects
2-(4H-1,2,4-triazol-3-yl)phenol affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound exhibit cytotoxic activities against tumor cell lines, such as MCF-7 and HCT-116 . This indicates that 2-(4H-1,2,4-triazol-3-yl)phenol can potentially be used in cancer treatment.
Molecular Mechanism
The molecular mechanism of 2-(4H-1,2,4-triazol-3-yl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4H-1,2,4-triazol-3-yl)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated its sustained impact on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-(4H-1,2,4-triazol-3-yl)phenol vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(4H-1,2,4-triazol-3-yl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms . This interaction can lead to changes in metabolic flux and metabolite levels, further influencing its biological activity.
Transport and Distribution
The transport and distribution of 2-(4H-1,2,4-triazol-3-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
2-(4H-1,2,4-triazol-3-yl)phenol exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Propiedades
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCCOBUMDDPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91983-44-7 | |
| Record name | 2-(4H-1,2,4-triazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




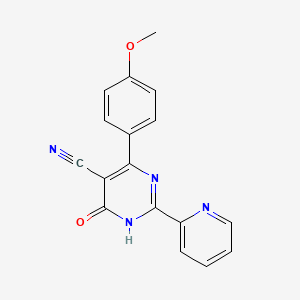
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
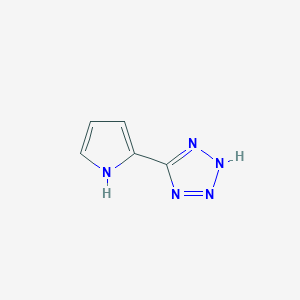
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)

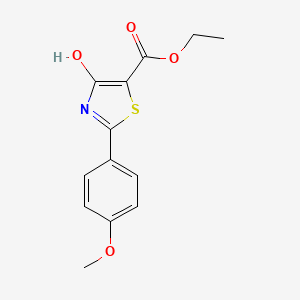


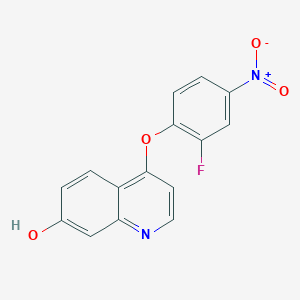
![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)
